Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 3-methyl-4-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-ethyl-4-methoxypyrrolidine-1-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity
Biological Activity
Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative with notable biological activities. This article reviews its potential applications in medicinal chemistry, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside its mechanisms of action and structural characteristics.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : Approximately 229.29 g/mol
- Functional Groups : Contains a hydroxyl group, a carboxylate, and a tert-butyl group, which contribute to its biological activity and steric properties.
The presence of the tert-butyl group enhances the compound's stability and influences its interaction with biological targets due to steric hindrance.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) .
Mechanism of Action :
- The compound may act as a competitive inhibitor of key metabolic pathways in cancer cells, leading to reduced proliferation rates .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating cytokine release. In cellular models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Case Study :
A study highlighted the protective effect of this compound on astrocytes exposed to amyloid-beta peptides, indicating its potential utility in neuroinflammatory conditions .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various bacterial strains. Preliminary screening indicated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in metabolic pathways, thereby inhibiting their function.
- Receptor Modulation : It may alter the activity of receptors that mediate inflammatory responses or cell proliferation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds is essential to understand the unique properties of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Methylpyrrolidine | C₅H₉N | Lacks carboxylic acid functionality; simpler structure |
4-Hydroxyproline | C₅H₉NO₃ | Contains a hydroxyl group but no tert-butyl substituent |
Pyrrolidine | C₄H₉N | Basic structure without additional functional groups |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to simpler pyrrolidines.
Properties
IUPAC Name |
tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLFOQRAQOJJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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